2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound is characterized by its unique molecular structure and potential applications in medicinal chemistry. Its synthesis, reactions, and properties are of significant interest in the field of organic chemistry.
This compound is not widely available in commercial databases, indicating that it may be a subject of ongoing research or specialized synthesis. Literature surrounding its synthesis and applications can be found in academic journals focusing on organic chemistry and pharmaceutical sciences.
The compound can be classified under:
The synthesis of 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The following methods are commonly utilized:
The synthetic route often requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Advanced techniques like chromatography may be employed for purification.
The molecular formula for this compound is , with a molar mass of approximately 303.34 g/mol.
This compound may participate in various chemical reactions:
Each reaction pathway requires specific reagents and conditions to optimize yield and selectivity. For example, reduction might utilize lithium aluminum hydride or sodium borohydride as reducing agents.
The mechanism of action for compounds like 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves:
Research into the specific biological effects and mechanisms is limited but suggests potential applications in pharmacology due to structural similarities with known bioactive compounds.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used for characterization. These methods provide insights into functional groups and molecular interactions.
The potential applications for 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
Due to its complex structure and functional groups, this compound could serve as a lead compound for further modifications aimed at enhancing biological activity or specificity in therapeutic applications.
Tetrahydropyrimidine derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and materials science. Characterized by a partially saturated six-membered ring containing two nitrogen atoms at positions 1 and 3, these compounds exhibit remarkable tunability through substitutions at various ring positions. The 5-carboxylate subgroup, particularly exemplified by 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C15H18N2O4), has emerged as a pharmacologically significant framework due to its synthetic versatility and demonstrated bioactivity profiles. These derivatives are frequently synthesized via Biginelli-type condensations, allowing systematic structural modifications that govern their physicochemical properties and biological interactions [4] [8].
The structural architecture of 1,2,3,4-tetrahydropyrimidine-5-carboxylates comprises three modifiable regions that define their chemical space: the C4 phenyl substituent, the C6 methyl group, and the ester moiety at the C5 position. 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MW: 290.32 g/mol) distinguishes itself through its 2-methoxyethyl ester group, which confers distinct steric and electronic properties compared to conventional alkyl esters. This structural feature enhances polarity and hydrogen-bonding capacity, as evidenced by its calculated logP of -0.92 and polar surface area of 105.97 Ų [6].
Comparative Ester Analysis: The 2-methoxyethyl substituent markedly increases water solubility relative to methyl (CID 296188, C13H14N2O3) and ethyl esters (CAS 5395-36-8, C14H16N2O3). This modification arises from the ether oxygen's solvation capabilities, which reduce crystal lattice energy and facilitate dissolution in aqueous-organic media [3] [4] [7].
C4 and C6 Modifications: Bioisosteric replacement of the C4 phenyl with 4-propoxyphenyl (CID 2855779, C18H24N2O5) extends hydrophobic contact surfaces, while C6 methyl-to-hydrogen substitutions influence ring planarity and electronic distribution. These alterations demonstrate how strategic modifications tune ligand-protein interactions without altering the core pharmacophore [5].
Table 1: Structural Comparison of Key Tetrahydropyrimidine-5-carboxylate Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | C5 Ester Group | C4 Substituent |
---|---|---|---|---|
2-Methoxyethyl 6-methyl-2-oxo-4-phenyl- | C15H18N2O4 | 290.32 | 2-Methoxyethyl | Phenyl |
Methyl 6-methyl-2-oxo-4-phenyl- | C13H14N2O3 | 246.27 | Methyl | Phenyl |
Ethyl 6-methyl-2-oxo-4-phenyl- | C14H16N2O3 | 260.29 | Ethyl | Phenyl |
2-Methoxyethyl 4-(4-propoxyphenyl)-6-methyl- | C18H24N2O5 | 348.40 | 2-Methoxyethyl | 4-propoxyphenyl |
Functionally diversified tetrahydropyrimidine carboxylates exhibit multi-target therapeutic potential, particularly as kinase inhibitors and anti-aggregation agents. Their extended π-conjugation systems and hydrogen-bonding motifs enable precise interactions with biological targets, while their tunable lipophilicity facilitates blood-brain barrier penetration for neurological applications [2] [8].
Pharmacological Applications:
Material Science Applications:
Table 2: Bioactivity Profiles of Tetrahydropyrimidine Carboxylate Analogues
Biological Target | Compound Example | Activity Profile | Therapeutic Implication |
---|---|---|---|
GSK-3β Kinase | 2-Thioxo derivative 66 | IC50 = 0.90 µM; ATP-competitive | Alzheimer's disease |
Aβ Aggregation | 2-Thioxo derivative 63 | >50% reduction in C. elegans CL2006 strain | Alzheimer's disease |
PIM-1 Kinase | S-arylamide hybrid 8g | IC50 = 373 nM; G2/M phase arrest | Prostate/breast cancer |
PIM-1 Kinase | S-arylamide hybrid 8l | IC50 = 501 nM; c-MYC suppression | Hematological malignancies |
The strategic incorporation of polar 2-methoxyethyl esters enhances blood-brain barrier permeability for CNS-targeted agents while maintaining sufficient lipophilicity for target engagement. This balance is critical for next-generation dual-acting inhibitors addressing complex pathologies like Alzheimer's disease, where simultaneous modulation of tau phosphorylation and amyloidogenesis is therapeutically advantageous [2] [6]. Future research directions include exploiting this scaffold for bifunctional metal-chelating agents and covalent kinase inhibitors through rational C6 functionalization.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7